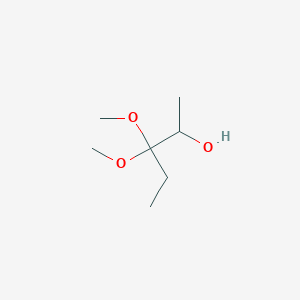
3,3-Dimethoxypentan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethoxypentan-2-ol: is an organic compound with the molecular formula C7H16O3 . It belongs to the class of alcohols, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom. This compound is particularly interesting due to its structural features, which include two methoxy groups (-OCH3) attached to the third carbon atom and a hydroxyl group on the second carbon atom. These functional groups contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethoxypentan-2-ol can be achieved through several methods. One common approach involves the reaction of 3,3-dimethoxy-1-bromopropane with ethylene glycol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the ethylene glycol moiety, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethoxypentan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or other strong bases in an appropriate solvent.
Major Products Formed:
Oxidation: Formation of 3,3-dimethoxypentan-2-one.
Reduction: Formation of 3,3-dimethoxypentane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3-Dimethoxypentan-2-ol has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 3,3-Dimethoxypentan-2-ol is primarily determined by its functional groups. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity. The methoxy groups can undergo nucleophilic substitution, allowing the compound to interact with various molecular targets. These interactions can modulate biological pathways and enzyme activities, contributing to the compound’s overall effects.
Comparison with Similar Compounds
- 3,3-Dimethoxybutan-2-ol
- 3,3-Dimethoxyhexan-2-ol
- 3,3-Dimethoxyheptan-2-ol
Comparison: 3,3-Dimethoxypentan-2-ol is unique due to its specific carbon chain length and the position of its functional groups. Compared to similar compounds, it may exhibit different reactivity and physical properties, such as boiling point and solubility. These differences can influence its suitability for various applications in research and industry.
Properties
CAS No. |
90054-91-4 |
|---|---|
Molecular Formula |
C7H16O3 |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
3,3-dimethoxypentan-2-ol |
InChI |
InChI=1S/C7H16O3/c1-5-7(9-3,10-4)6(2)8/h6,8H,5H2,1-4H3 |
InChI Key |
ATLAMHOZXJCJGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-{[2-(pyridin-3-yl)ethyl]sulfanyl}butanoate](/img/structure/B14377555.png)
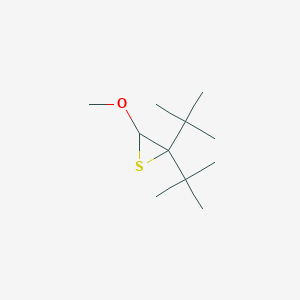
![1-[(2,3-Diphenyloxiran-2-yl)methyl]-1H-1,2,4-triazole](/img/structure/B14377563.png)
![3-[(Hexadecyloxy)carbonyl]phenyl 2-nitrobenzoate](/img/structure/B14377571.png)
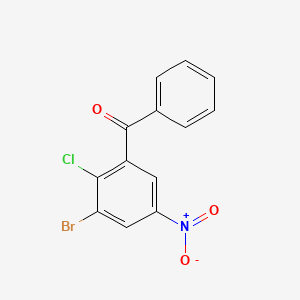
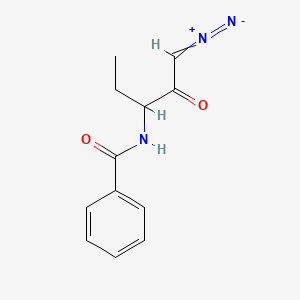
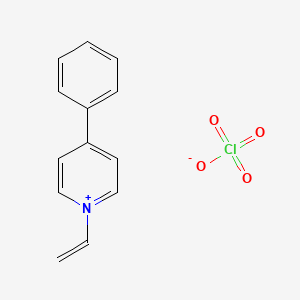

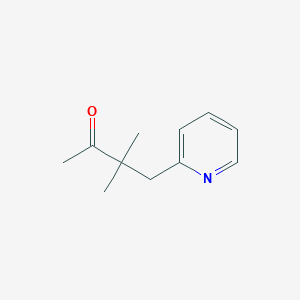
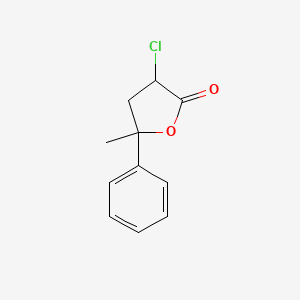
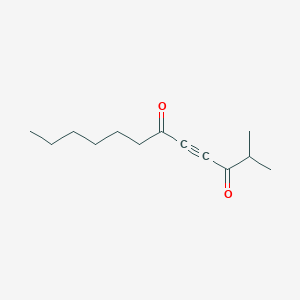
![[4-(2-Methylpropane-2-sulfonyl)butoxy]benzene](/img/structure/B14377603.png)

